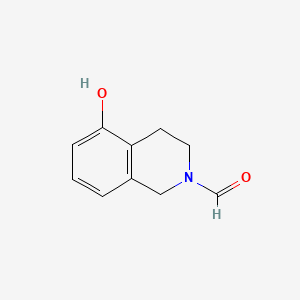

(S)-1-(Benzofuran-2-YL)ethanamine

説明

“(S)-1-(Benzofuran-2-YL)ethanamine” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and high yield .Molecular Structure Analysis

The molecular structure of benzofuran compounds, including “this compound”, can have two different three-dimensional arrangements . These arrangements are mirror images of each other, known as enantiomers . The two enantiomers are designated S-BMA and R-BMA .科学的研究の応用

Analytical Method Development

A study by Baralla et al. (2019) developed an analytical method for the determination of benzodifuranyl derivatives in rat plasma, including 1-(2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-yl)propan-2-amine and 2-(2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-yl)ethanamine. This method, utilizing liquid chromatography tandem mass spectrometry (LC-MS/MS), is essential for identifying and quantifying these molecules in biological matrices, demonstrating the importance of (S)-1-(Benzofuran-2-YL)ethanamine derivatives in pharmacokinetic studies (Baralla et al., 2019).

Material Science Applications

Çelik and Coskun (2018) synthesized a compound from the reaction between 1-(1-benzofuran-2-yl) ethanone and 4-hydroxybenzaldehyde, demonstrating its utility in material sciences. The study focused on the dielectric and thermal properties of the methacrylate polymer bearing a chalcone side group, indicating the relevance of this compound derivatives in developing materials with unique electrical and thermal properties (Çelik & Coskun, 2018).

Green Chemistry

Şahin (2019) reported on the green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol using Lactobacillus paracasei as a biocatalyst. This study highlights the potential of this compound derivatives in green chemistry, particularly for the sustainable and environmentally friendly production of chiral compounds used in natural products and drugs (Şahin, 2019).

Organic Synthesis

Paizs et al. (2003) explored the kinetic resolution of 1-(benzofuran-2-yl)ethanols using lipase-catalyzed enantiomer selective reactions.

This research demonstrates the utility of this compound derivatives in organic synthesis, particularly in achieving high enantiopurity, which is crucial for pharmaceutical applications (Paizs et al., 2003).

Biomedical Research

Khaleghi et al. (2011) isolated a new benzofuran derivative from the roots of Petasites hybridus, demonstrating its moderate inhibitory activity on human breast cancer MCF-7 cells. This study underscores the biomedical significance of this compound derivatives in exploring new therapeutic agents for cancer treatment (Khaleghi et al., 2011).

作用機序

Target of Action

It is known that benzofuran compounds have a broad range of biological activities, indicating that they interact with diverse targets .

Mode of Action

One enantiomer can have a positive biological effect while the other can be harmful or have no effect .

Biochemical Pathways

It’s known that benzofuran compounds can have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that they may interact with multiple biochemical pathways.

Result of Action

The S-isomer of benzofuranylethanol, a compound similar to (S)-1-(Benzofuran-2-YL)ethanamine, has been shown to have antimicrobial properties, inhibiting the growth of bacteria as well as yeast . This suggests that this compound may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the production of the S-isomer of benzofuranylethanol varies among different vegetables . This suggests that the environment in which this compound is produced or administered could impact its biological activity.

将来の方向性

Studies are underway to more fully assess the antimicrobial property of the mixture of the R- and S-isomer and compare it to the antimicrobial property of the pure S-isomer produced by carrots . This suggests that future research may focus on exploring the potential applications of these compounds in medicine, particularly in the treatment of microbial infections .

特性

IUPAC Name |

(1S)-1-(1-benzofuran-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-7H,11H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCGVGWCEJJQSW-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2O1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=CC=CC=C2O1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5H-1,3-Dioxolo[4,5-f]indol-2-one](/img/structure/B3361835.png)

![5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-amine](/img/structure/B3361849.png)

![2H-Pyrido[3,2-b]-1,4-oxazin-3-amine](/img/structure/B3361879.png)

![N-[2-(Piperazin-1-yl)ethyl]urea](/img/structure/B3361893.png)

![2-Azaspiro[4.5]decane-3-carbonitrile](/img/structure/B3361901.png)